molecular formula C17H13NO4 B3433216 N-(4-benzoylphenyl)maleamic Acid CAS No. 174603-69-1

N-(4-benzoylphenyl)maleamic Acid

Cat. No.: B3433216
CAS No.: 174603-69-1
M. Wt: 295.29 g/mol
InChI Key: NOXAGFBCQHLMOT-UHFFFAOYSA-N
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Description

N-(4-benzoylphenyl)maleamic Acid is an organic compound characterized by the presence of a benzoylphenyl group attached to a maleamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzoylphenyl)maleamic Acid typically involves the reaction of maleic anhydride with 4-aminobenzophenone. The reaction proceeds through the formation of an intermediate maleamic acid, which is then purified to obtain the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzoylphenyl)maleamic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding maleimide derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The maleamic acid moiety can undergo substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include N-substituted maleimides, hydroxylated derivatives, and various substituted maleamic acids. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Scientific Research Applications

N-(4-benzoylphenyl)maleamic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-benzoylphenyl)maleamic Acid involves its interaction with specific molecular targets, such as enzymes and proteins. The benzoylphenyl group can engage in π-π interactions and hydrogen bonding, while the maleamic acid moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions modulate the activity of the target, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-benzoylphenyl)maleamic Acid include:

  • N-phenylmaleamic Acid
  • N-(4-chlorophenyl)maleamic Acid
  • N-(4-fluorophenyl)maleamic Acid

Uniqueness

This compound is unique due to the presence of the benzoyl group, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of photoreactive materials .

Properties

CAS No.

174603-69-1

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

4-(4-benzoylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H13NO4/c19-15(10-11-16(20)21)18-14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-11H,(H,18,19)(H,20,21)

InChI Key

NOXAGFBCQHLMOT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O

Origin of Product

United States

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